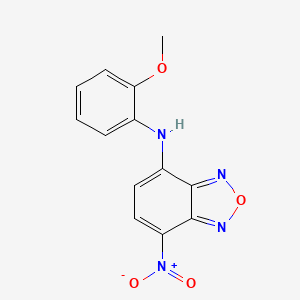
2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one, also known as DTC or dichloroacetylthiochalcone, is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of medicine and agriculture. This compound belongs to the class of thiazoles and has a molecular formula of C15H10Cl2N2OS.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of microorganisms. 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and xanthine oxidase.
Biochemical and Physiological Effects
2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its relatively low cost and easy synthesis. However, one limitation is that 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research on 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on the structure of 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one. Another potential direction is the investigation of the potential use of 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one as a herbicide or insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction between 2,4-dichlorobenzaldehyde and allylthiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with thioacetic acid to yield 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one as a yellow crystalline solid.
Applications De Recherche Scientifique
2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, anti-inflammatory, anticancer, and antifungal properties. 2-(allylthio)-4-(2,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to be effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NOS2/c1-2-5-18-13-16-11(12(17)19-13)6-8-3-4-9(14)7-10(8)15/h2-4,6-7H,1,5H2/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLKFOYZAGAVMG-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,4-dichlorobenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)



![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)
![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)
![N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)
![2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5139541.png)
